1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, a mixture of diastereomers, is a compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and material science. The presence of multiple stereoisomers adds complexity to its chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to separate the desired product from by-products and unreacted starting materials. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bicyclic structure provides rigidity and stability. These interactions can influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
1-{bicyclo[2.2.1]hept-2-en-2-yl}prop-2-en-1-ol: Similar structure but different stereochemistry.
1-{bicyclo[2.2.1]hept-5-en-2-yl}ethanol: Similar bicyclic structure with a different alkyl chain.
Uniqueness: 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol is unique due to its specific stereochemistry and the presence of a propenyl group, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1823713-03-6 |
---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h2-4,7-11H,1,5-6H2 |
InChI-Schlüssel |
TWEMUDJSTMUNLY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1CC2CC1C=C2)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.